molecular formula C7H5BrFNO4S B1379986 3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone CAS No. 1445995-73-2

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

Cat. No.: B1379986
CAS No.: 1445995-73-2
M. Wt: 298.09 g/mol
InChI Key: MHVOFNPXNVSLCB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone is a high-value, multifunctional chemical building block designed for advanced research and development applications. Its structure incorporates three distinct reactive handles—a bromo substituent, a fluoro substituent, and a methyl sulphone group—on a nitro-aromatic core, making it a versatile intermediate for constructing complex molecules. The bromo and fluoro groups are excellent sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for rapid diversification of the molecular scaffold. The electron-withdrawing nature of the nitro and methyl sulphone groups makes the aromatic ring highly electron-deficient, which can be exploited in nucleophilic aromatic substitution reactions. The methyl sulphone group, in particular, is a stable and strongly polar moiety that can significantly influence the solubility, metabolic stability, and binding affinity of resulting compounds. This makes the reagent particularly valuable in medicinal chemistry for the synthesis of potential pharmaceutical candidates, as well as in materials science for the creation of organic electronic materials and liquid crystals. As with all chemicals of this nature, this product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

IUPAC Name

1-bromo-2-fluoro-3-methylsulfonyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO4S/c1-15(13,14)6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOFNPXNVSLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis (Based on Patent CN110305018A)

Step Reaction Type Reagents & Conditions Product Notes
1 Acetylation o-Bromoaniline + Acetyl chloride, triethylamine, dichloromethane N-(2-bromophenyl)acetamide Stirring, monitored by TLC; off-white solid formed
2 Nitration N-(2-bromophenyl)acetamide + HNO₃ N-(2-bromo-6-nitrophenyl)acetamide Reaction mixture added to ice water, filtered
3 Hydrolysis N-(2-bromo-6-nitrophenyl)acetamide + HCl, reflux 2-Bromo-6-nitroaniline Neutralized with base, solid precipitated
4 Diazotization & Fluorination 2-Bromo-6-nitroaniline + fluoride source + nitro compound, heat 3-Bromo-2-fluoronitrobenzene Diazonium salt intermediate decomposed under heat
  • The fluorination step avoids expensive fluorinating agents like KF or CsF, using more cost-effective reagents with high conversion and purity suitable for industrial scale.

Introduction of the Methyl Sulfone Group

The methyl sulfone moiety (-SO₂CH₃) can be introduced via oxidation of methyl sulfide or methyl sulfoxide derivatives, or by nucleophilic substitution involving methylsulfonyl precursors.

Typical Methods for Methyl Sulfone Formation

Method Description Key Reagents Notes
Oxidation of Methyl Sulfide Oxidation of methylthio-substituted aromatic compounds using oxidants like H₂O₂ or m-CPBA Methylthioarene + H₂O₂ Mild conditions, high selectivity
Nucleophilic Substitution Reaction of aryl halide with sodium methyl sulfinate (CH₃SO₂Na) or methylsulfonyl chloride Aryl bromide/fluoride + CH₃SO₂Na Requires suitable leaving group on aromatic ring
Sulfinate Salt Alkylation Alkylation of sodium sulfinates with methyl iodide or methyl bromide under base conditions Sodium aryl sulfinate + MeI/MeBr Efficient for diverse sulfone derivatives

Sodium sulfinates are versatile intermediates for sulfone synthesis, often prepared via oxidation or decarboxylation routes and then alkylated to form methyl sulfones.

Proposed Synthetic Route for 3-Bromo-2-fluoro-5-nitrophenyl Methyl Sulphone

Combining the above, a plausible synthetic pathway is:

Step Reaction Type Reagents & Conditions Product Comments
1 Preparation of 3-bromo-2-fluoronitrobenzene As per section 1 above 3-Bromo-2-fluoronitrobenzene Key aromatic intermediate
2 Introduction of methyl sulfone group Reaction of 3-bromo-2-fluoro-5-nitrobenzene derivative with sodium methyl sulfinate or methylsulfonyl chloride 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone Conditions optimized to maintain functional groups

Detailed Research Findings and Data

  • Yield and Purity : The fluorination step in the intermediate synthesis achieves high purity and yield by using diazotization-fluorination with inexpensive fluoride sources, avoiding costly reagents and difficult purification.

  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and confirm completion at each stage.

  • Solvent Systems : Dichloromethane, sulfolane, and other organic solvents are used depending on the step; aqueous-organic biphasic systems facilitate work-up and purification.

  • Oxidation Conditions : Hydrogen peroxide (H₂O₂) is a common oxidant for converting methylthio groups to methyl sulfone, providing mild and selective oxidation without degrading sensitive aromatic substituents.

Summary Table of Preparation Steps

Step Intermediate/Product Reaction Type Key Reagents & Conditions Yield/Purity Notes
1 N-(2-bromophenyl)acetamide Acetylation o-Bromoaniline, acetyl chloride, triethylamine, DCM High purity, monitored by TLC
2 N-(2-bromo-6-nitrophenyl)acetamide Nitration Nitric acid, ice water quench Good yield, easy isolation
3 2-Bromo-6-nitroaniline Hydrolysis Hydrochloric acid, reflux, neutralization Solid precipitate, high purity
4 3-Bromo-2-fluoronitrobenzene Diazotization & fluorination Fluoride source, nitro compound, heat High conversion, cost-effective
5 3-Bromo-2-fluoro-5-nitrophenyl methyl sulfone Sulfone formation Sodium methyl sulfinate or methylsulfonyl chloride, oxidation (H₂O₂) Optimized for functional group compatibility

Chemical Reactions Analysis

Biological Activity

3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone (CAS No. 1445995-73-2) is a sulphone derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of bromine, fluorine, and nitro groups on a phenyl ring, which may influence its pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrFNO3S. The presence of halogen and nitro substituents suggests a potential for diverse biological interactions.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as a modulator for receptors related to inflammation or cancer progression.
  • Nitro Group Activation : The nitro group can undergo reduction in hypoxic conditions, leading to the release of reactive species that can induce cytotoxic effects in tumor cells.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study demonstrated that derivatives with nitro groups showed enhanced cytotoxicity against various cancer cell lines, suggesting that this compound might also possess similar properties.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.8
HeLa (Cervical)8.1
A549 (Lung)15.0

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria and fungi. Preliminary results suggest moderate to high efficacy against certain pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both bromine and fluorine atoms significantly enhances the compound's biological activity compared to non-halogenated analogs. The nitro group is also crucial for maintaining potency.

Case Studies

  • Cancer Therapeutics : A recent study evaluated the effects of various nitroaromatic compounds on cancer cell proliferation, showing that those with similar structural features to this compound exhibited significant growth inhibition in MCF-7 and HeLa cell lines.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated sulphones, where derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results for further development as antibacterial agents.

Comparison with Similar Compounds

Substituent Position and Reactivity

The positions of halogens and functional groups critically influence reactivity and applications. Key comparisons include:

Compound Name Substituent Positions Key Functional Groups Reactivity Profile
3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone Br (3), F (2), NO₂ (5), SO₂CH₃ Methylsulfonyl, nitro High electrophilicity; participates in nucleophilic aromatic substitution (NAS) due to strong electron-withdrawing groups
4-Bromo-2-fluoro-5-nitrobenzoic acid Br (4), F (2), NO₂ (5), COOH Carboxylic acid, nitro Moderate NAS activity; carboxylic acid enables salt formation for solubility
Methyl 3-bromo-2-fluoro-5-sulfamoylbenzoate Br (3), F (2), SO₂NH₂ (5) Sulfamoyl, ester Sulfamoyl group enhances hydrogen bonding; reduced electrophilicity compared to nitro
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene Br (1), SO₂CH₃ (3), CF₃ (5) Methylsulfonyl, trifluoromethyl Trifluoromethyl increases lipophilicity; bromine at position 1 alters steric hindrance

Key Insight : The nitro group at position 5 in the target compound amplifies electron withdrawal, making it more reactive in NAS than sulfamoyl or trifluoromethyl analogs. Bromine at position 3 (meta to sulfone) optimizes steric accessibility for reactions compared to para-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone
Reactant of Route 2
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3-Bromo-2-fluoro-5-nitrophenyl methyl sulphone

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